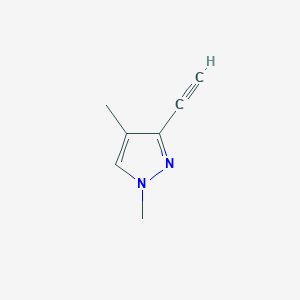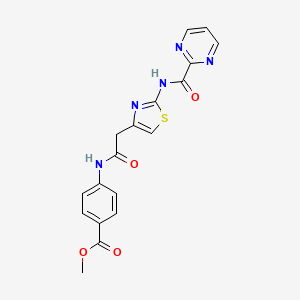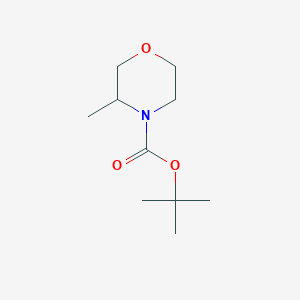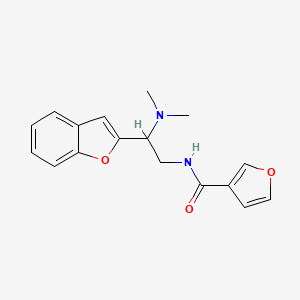![molecular formula C17H19NO5S2 B2516571 3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide CAS No. 337923-47-4](/img/structure/B2516571.png)
3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide is a useful research compound. Its molecular formula is C17H19NO5S2 and its molecular weight is 381.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Side Chains of Proteins
A study explored the use of a reagent similar in structure to the chemical for identifying nucleophilic side chains in proteins. This reagent could be used as a spectrophotometric probe for residues like imidazole, lysine, cysteine, and tyrosine under specific conditions, highlighting its potential in protein chemistry and enzymology studies (Llamas et al., 1986).
Drug Metabolism and Bioconversion
Another research avenue involves the microbial-based bioconversion of drugs to study their metabolism. For instance, a biaryl-bis-sulfonamide compound was metabolized using Actinoplanes missouriensis, leading to the production of mammalian metabolites. This study demonstrates the potential of using microbial systems to generate and study drug metabolites, which is crucial for drug development and understanding pharmacokinetics (Zmijewski et al., 2006).
Radical Chemistry in Organic Synthesis
Research on radical (phenylsulfonyl)difluoromethylation of terminal alkenes with PhSO2CF2I highlights the evolving strategies in organic synthesis. Such methodologies can lead to the regioselective preparation of sulfonate-substituted alkanes and alkenes, demonstrating the compound's relevance in synthetic organic chemistry (Li et al., 2007).
Herbicidal Activity
Compounds with the α-phenylsulfonyl propanamide structure were tested for their herbicidal activities against paddy weeds. Some derivatives exhibited high activity, suggesting potential agricultural applications. This indicates the compound's relevance in the development of new herbicides (Omokawa et al., 1985).
Antifungal Compounds
Sulfonylamido derivatives of aminoglutethimide, including their copper(II) complexes, represent a novel class of antifungal compounds. Such studies indicate the potential for developing new antifungal agents based on modifications of sulfonylamido structures (Briganti et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Compounds with a benzenesulfonyl group are often used as inhibitors for various enzymes, particularly serine proteases . These enzymes play crucial roles in numerous biological processes, including digestion, immune response, blood clotting, and cell division.
Mode of Action
The benzenesulfonyl group in the compound might interact with the active site of the target enzyme, forming a covalent bond that prevents the enzyme from interacting with its natural substrate. This effectively inhibits the enzyme’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on various factors, including its size, charge, and hydrophobicity. For instance, the compound’s solubility in water and lipids could affect its absorption and distribution in the body .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels or temperatures .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c19-17(11-13-24(20,21)15-7-3-1-4-8-15)18-12-14-25(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUVUDDGZLISJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)


![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)


![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
